molecular formula C27H48N10O6S B12395932 Ihric

Ihric

Cat. No.: B12395932
M. Wt: 640.8 g/mol
InChI Key: BHZLTZJRNJMINP-FPFZBJALSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ihric involves the assembly of its peptide sequence, which is Ile-His-Arg-Ile-Cys. This process typically employs solid-phase peptide synthesis (SPPS) techniques. The amino acids are sequentially added to a growing peptide chain anchored to a solid resin. Each addition involves the coupling of the amino acid’s carboxyl group to the amine group of the growing chain, followed by deprotection steps to remove protecting groups from the amino acids’ side chains .

Industrial Production Methods

Industrial production of this compound would likely scale up the SPPS process, utilizing automated peptide synthesizers to increase efficiency and yield. The process would involve rigorous purification steps, such as high-performance liquid chromatography (HPLC), to ensure the final product’s purity and quality .

Chemical Reactions Analysis

Types of Reactions

Ihric undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions include oxidized or reduced forms of this compound, as well as substituted derivatives depending on the nucleophiles used .

Scientific Research Applications

Ihric has a wide range of applications in scientific research:

Mechanism of Action

Ihric exerts its effects primarily through its interaction with hairpin DNA. The peptide’s sequence allows it to bind selectively to the tetramer loops of hairpin DNA, enhancing the detection sensitivity in SPRi applications. This interaction is facilitated by hydrogen bonding and electrostatic interactions between the peptide and the DNA .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ihric’s uniqueness lies in its specific sequence and structure, which allows for highly selective binding to hairpin DNA with tetramer loops. This selectivity makes it particularly valuable in SPRi applications, where precise detection of target molecules is crucial .

Properties

Molecular Formula

C27H48N10O6S

Molecular Weight

640.8 g/mol

IUPAC Name

(2R)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylpentanoyl]amino]-3-sulfanylpropanoic acid

InChI

InChI=1S/C27H48N10O6S/c1-5-14(3)20(28)24(40)35-18(10-16-11-31-13-33-16)23(39)34-17(8-7-9-32-27(29)30)22(38)37-21(15(4)6-2)25(41)36-19(12-44)26(42)43/h11,13-15,17-21,44H,5-10,12,28H2,1-4H3,(H,31,33)(H,34,39)(H,35,40)(H,36,41)(H,37,38)(H,42,43)(H4,29,30,32)/t14-,15-,17-,18-,19-,20-,21-/m0/s1

InChI Key

BHZLTZJRNJMINP-FPFZBJALSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CS)C(=O)O)N

Canonical SMILES

CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)NC(CCCN=C(N)N)C(=O)NC(C(C)CC)C(=O)NC(CS)C(=O)O)N

Origin of Product

United States

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